Protoporphyrin disodium
Overview
Description
Synthesis Analysis
The total synthesis of protoporphyrin IX and its disodium salt has been achieved using a novel alternative method to the classical MacDonald condensation. This method involves the coupling of unsymmetrical diiodo dipyrrylmethane with known dipyrrylmethane, leading directly to porphyrin without the need for an oxidizing agent. This methodology allows for the synthesis of protoporphyrin IX derivatives on a multi-100 g scale in good quality without the need for chromatography and free of any contaminant of animal origin, representing a significant improvement in the manufacturing of these compounds (Martin et al., 2010).
Molecular Structure Analysis
Protoporphyrin disodium's structure has been extensively studied, revealing insights into its molecular configuration and electronic properties. For instance, the 13C signals from the meso-carbon atoms of protoporphyrin-IX are crucial for biosynthetic studies, allowing for the assignment of signals from the β- and δ-carbon atoms through synthesis of labeled protoporphyrin-IX dimethyl ester (Battersby et al., 1973).
Chemical Reactions and Properties
Protoporphyrin disodium undergoes various chemical reactions, indicating its versatile chemical properties. For example, its synthesis can involve reactions such as oxidative cyclization of biladiene-ac intermediates, leading to the formation of protoporphyrins with distinct electronic delocalization pathways (Clezy et al., 1978).
Physical Properties Analysis
The physical properties of protoporphyrin disodium, such as its absorption and fluorescence spectra, are influenced by its molecular structure and the nature of substituents. Studies on meso-triarylsubporphyrins have shown that the electronic absorption spectra contain intense Soret bands and weaker Q bands, indicative of the subporphyrin's structural and electronic characteristics (Takeuchi et al., 2007).
Chemical Properties Analysis
The chemical properties of protoporphyrin disodium, such as its reactivity and interaction with metal ions, are central to its applications in various fields. For example, its interaction with tin(IV) can inhibit enzyme activity while increasing the content of enzyme protein in the liver, demonstrating a dual control mechanism that affects both the activity and synthesis of heme oxygenase (Sardana & Kappas, 1987).
Scientific Research Applications
Extraction and Antiviral Effects
Extraction from Unanticoagulated Animal Blood : Protoporphyrin disodium (PPN) can be extracted from unanticoagulated animal blood. This process involves preparing protoporphyrin methyl ester and other intermediate products from protoheme, which are eventually made into PPN and detected quantitatively (Li et al., 2004).
Inhibitory Effects on HBV-DNA : In vitro studies have shown that PPN can inhibit HBV-DNA expression and duplication without cytotoxicity to liver cells, suggesting its potential for further study and application in the field of antiviral therapies (Li et al., 2004).
Preparation and Hepatoprotective Effects
Preparation from Animal Blood : Protoporphyrin disodium (NAPP) is prepared from animal blood-derived heme. This process involves using organic solvent extraction, column chromatography, and other analytical methods (Chao-pin, 2009).
Hepatoprotective and Reducing Transaminase Effects : NAPP is known for its water-soluble properties and is used clinically to restore hepatic function in liver damage patients. It has shown effects in both in vivo and in vitro studies against hepatitis B and C viruses (Chao-pin, 2009).
Antiviral and Antitumor Effects
Antiviral Action against Duck Hepatitis B Virus : Protoporphyrin disodium has been shown to protect duck liver against inflammation by inhibiting Duck Hepatitis B Virus (DHBV) (Qiao-yun, 2008).
Inhibitory Effects on Hepatitis C Virus : In vitro studies demonstrate that PPN can inhibit the duplication of Hepatitis C Virus, suggesting a potential therapeutic application (Ke-xia, 2007).
Sonodynamic Antitumor Effects : Research has explored the sonodynamically induced antitumor effects of protoporphyrin IX disodium salt on sarcoma 180 solid tumors in mice. This study indicated that the presence of PPIX enhances the antitumor effect of ultrasound (Liu et al., 2007).
Synthesis and Applications
Total Synthesis of Protoporphyrin IX and Its Disodium Salt : A new method for the synthesis of protoporphyrin IX and its disodium salt has been developed, offering a scalable and chromatography-free process. This represents a significant improvement in the manufacturing of protoporphyrin IX derivatives (Martin et al., 2010, 2013).
Supramolecular Chemistry of Protoporphyrin IX and Its Derivatives : Protoporphyrin IX derivatives have applications in supramolecular science, artificial photosynthesis, and biomedical science. Their one-dimensional nano-superstructures and use in energy- and electron-transfer system construction are areas of active research (Bhosale et al., 2013).
Nanoplatform for Chemo-Photodynamic Therapy : Protoporphyrin-based polymer nanoplatforms have been developed for combined chemo-photodynamic therapy, indicating a significant advancement in treatment approaches with lower adverse side effects (Wang et al., 2017).
Future Directions
Protoporphyrin IX and its congeners have been found active as ligands that promote protein stability and crystallization and activity against telomerases and mammalian cells . The contents of cellular PPIX can be enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters .
properties
IUPAC Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXGEKBQVXWAQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
553-12-8 (Parent) | |
Record name | Protoporphyrin disodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046589 | |
Record name | Protoporphyrin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protoporphyrin disodium | |
CAS RN |
50865-01-5 | |
Record name | Protoporphyrin disodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protoporphyrin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOPORPHYRIN DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N4UY1C7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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